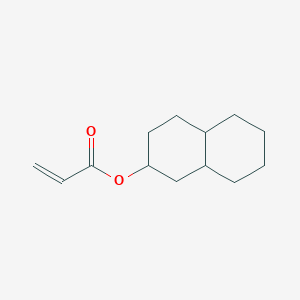

Decahydro-2-naphthyl acrylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52684-32-9 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl prop-2-enoate |

InChI |

InChI=1S/C13H20O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2,10-12H,1,3-9H2 |

InChI Key |

ZKPBJHSNKLZLCD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1CCC2CCCCC2C1 |

Origin of Product |

United States |

Synthetic Methodologies for Decahydro 2 Naphthyl Acrylate

Precursor Synthesis: Decahydro-2-naphthol (B1664090) Isomer Preparation

The foundational step in the synthesis of decahydro-2-naphthyl acrylate (B77674) is the production of its alcohol precursor, decahydro-2-naphthol. The most common route involves the catalytic hydrogenation of 2-naphthol (B1666908), a process that saturates the aromatic naphthalene (B1677914) ring system. This reaction typically yields a mixture of several geometric isomers of decahydro-2-naphthol, primarily differing in the fusion of the two six-membered rings (cis or trans) and the orientation of the hydroxyl group (axial or equatorial). The choice of catalyst and reaction conditions is paramount as it significantly influences the ratio of the resulting isomers.

Stereoselective Synthetic Routes

Achieving a high degree of stereoselectivity is crucial for obtaining specific isomers of decahydro-2-naphthol, which in turn dictates the properties of the final acrylate monomer and its subsequent polymers. Several strategies are employed to control the stereochemical outcome.

Catalytic Hydrogenation: The selection of a metal catalyst is a key factor in determining the stereoselectivity of the hydrogenation of 2-naphthol. Studies have shown that different platinum group metals yield varying selectivities for cis and trans isomers. For instance, the hydrogenation of 2-naphthol over various metal catalysts in tert-butanol (B103910) at 80°C and 4-5 MPa of hydrogen pressure demonstrates distinct product distributions. oup.com Rhodium and ruthenium catalysts tend to favor the formation of cis-decalin structures. oup.com Hydrogenation of 2-naphthol over Raney-nickel at elevated temperatures (e.g., 150°C) is another established method, though it may proceed through competitive pathways leading to complex isomer mixtures. rsc.org

Asymmetric Hydrogenation: For the synthesis of enantiomerically pure or enriched decahydro-2-naphthol, asymmetric hydrogenation techniques are employed. A notable approach involves a bimetallic cooperative catalysis system. chinesechemsoc.orgchinesechemsoc.org This one-pot method first uses a heterogeneous catalyst, such as palladium on carbon (Pd/C), to partially hydrogenate the naphthol to its corresponding tetralone intermediate. chinesechemsoc.org Subsequently, a homogeneous chiral catalyst, like a ruthenium complex with a chiral diamine ligand (e.g., Ru-tethered-TsDPEN), performs an asymmetric reduction of the ketone intermediate to the desired chiral alcohol with high enantioselectivity (up to 99% ee). chinesechemsoc.orgchinesechemsoc.org

Biocatalytic Resolution: Enzymatic methods offer an alternative route to chiral isomers. Kinetic resolution using lipases is a well-established technique. For the related decahydro-1-naphthol, Candida antarctica lipase (B570770) B (CAL-B) has been used to selectively acetylate one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be separated in high purity. This biocatalytic approach, which can achieve over 99:1 selectivity for one isomer, is applicable to the resolution of racemic decahydro-2-naphthol mixtures.

Table 1: Comparison of Stereoselective Synthesis Strategies for Decahydro-2-naphthol

| Method | Catalyst/Enzyme | Typical Conditions | Key Outcome/Selectivity | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Platinum Group Metals (Ru, Rh, Pd, Pt, etc.) | High pressure H₂, elevated temperature (e.g., 80°C) | Yields mixture of cis and trans isomers; ratio depends on the specific metal used. Ru and Rh favor cis products. | oup.com |

| Asymmetric Transfer Hydrogenation | Pd/C followed by Chiral Ru-TsDPEN complex | One-pot reaction, using a hydrogen donor like HCOONa. | High yields (up to 96%) and excellent enantioselectivity (up to 99% ee) for the chiral alcohol. | chinesechemsoc.orgchinesechemsoc.org |

| Biocatalytic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase B) | Selective acylation of one enantiomer in a racemic mixture. | High enantiomeric purity (>99%) of the remaining unreacted alcohol isomer. |

Derivatization Strategies for Acrylate Ester Formation

Once the desired decahydro-2-naphthol isomer or mixture is obtained, it is converted into decahydro-2-naphthyl acrylate via esterification. There are two primary, highly effective methods for this transformation.

Reaction with Acryloyl Chloride: A common and efficient method is the reaction of decahydro-2-naphthol with acryloyl chloride. scribd.com This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534), which acts as a scavenger for the hydrochloric acid byproduct. scribd.com The reaction is often performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) at controlled temperatures, for instance, cooling to 0°C initially and then allowing it to proceed at room temperature. researchgate.netthegoodscentscompany.com

Acid-Catalyzed Esterification: The direct esterification of decahydro-2-naphthol with acrylic acid is another viable pathway. smolecule.com This reaction requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen of the acrylic acid, making it more electrophilic. smolecule.comgoogle.com The reaction is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation under reflux conditions. smolecule.com To prevent the polymerization of the acrylate product at elevated temperatures, a polymerization inhibitor may be added. google.com

Table 2: Comparison of Acrylate Ester Formation Strategies

| Method | Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Acyl Chloride Method | Decahydro-2-naphthol, Acryloyl Chloride, Triethylamine | Aprotic solvent (e.g., THF), 0°C to room temperature | High reactivity, generally proceeds under mild conditions, high yield. | scribd.comresearchgate.netthegoodscentscompany.com |

| Fischer Esterification | Decahydro-2-naphthol, Acrylic Acid, Acid Catalyst (e.g., H₂SO₄) | Reflux with water removal (azeotropic distillation) | Uses less expensive reagents (acrylic acid vs. acryloyl chloride). | smolecule.comgoogle.com |

Alternative Synthetic Pathways to this compound

Beyond the standard hydrogenation of 2-naphthol, alternative routes to the precursor alcohol exist, which could subsequently be esterified. One such method involves the oxidation of decahydronaphthalene (B1670005). biosynth.com Using an oxidation catalyst like platinum dioxide, the saturated decalin core can be directly hydroxylated to yield decahydro-2-naphthol, which provides a different starting point for the synthesis. biosynth.com

Another conceptual pathway is through transesterification. This would involve reacting decahydro-2-naphthol with a simple acrylate ester, such as methyl acrylate or ethyl acrylate, in the presence of an acid or base catalyst. This equilibrium-driven reaction would produce this compound and the corresponding simple alcohol (methanol or ethanol). While a standard technique for ester synthesis, specific applications to this compound are not widely documented. smolecule.com

Purification and Isolation Techniques for Monomer Variants

The purification of this compound and the isolation of its specific isomers are critical for ensuring its suitability for polymerization. The techniques used are often determined by the isomeric composition and the nature of the impurities.

Chromatography: Column chromatography is a highly effective method for separating isomers and removing impurities. For the separation of cis and trans isomers of the precursor alcohol, silica (B1680970) gel chromatography is often employed. A typical eluent system might consist of a non-polar solvent like heptane (B126788) or hexane (B92381) mixed with a more polar solvent such as ethyl acetate. researchgate.net The separated alcohol isomers can then be esterified to produce the pure acrylate monomer variant.

Crystallization and Distillation: For solid isomers of decahydro-2-naphthol, fractional crystallization can be an effective purification technique, exploiting the differences in solubility and crystal lattice energy between diastereomers. rsc.org Following the esterification reaction, the resulting this compound, if liquid, can be purified by distillation under reduced pressure. This method is effective for removing non-volatile impurities and any remaining high-boiling point solvents. scribd.com

Extraction and Washing: Standard work-up procedures after the synthesis often involve liquid-liquid extraction. For example, after an esterification reaction using acryloyl chloride, the reaction mixture is typically washed with water or a mild aqueous base (like sodium bicarbonate solution) to remove the triethylamine hydrochloride salt and any unreacted acid chloride. The organic layer containing the product is then separated, dried over an agent like sodium sulfate, and concentrated. researchgate.net

Table 3: Summary of Purification and Isolation Techniques

| Technique | Target | Description | Reference |

|---|---|---|---|

| Column Chromatography | Isomer separation (precursor/product) | Separation on a solid phase (e.g., silica gel) with a liquid mobile phase (e.g., hexane/ethyl acetate). | researchgate.net |

| Fractional Crystallization | Isomer separation (solid precursors) | Separation based on differences in solubility of diastereomers at a given temperature. | rsc.org |

| Distillation Under Reduced Pressure | Product purification | Purification of liquid products by boiling at a lower temperature to avoid decomposition. | scribd.com |

| Liquid-Liquid Extraction | Post-synthesis work-up | Separation of the product from water-soluble impurities and salts. | researchgate.net |

Polymerization of Decahydro 2 Naphthyl Acrylate

Radical Polymerization Mechanisms and Kinetics

Conventional free-radical polymerization of acrylate (B77674) monomers is characterized by initiation, propagation, and termination steps. The kinetics of these processes can be significantly affected by reaction conditions such as temperature, pressure, and the medium in which the polymerization is conducted. For bulky monomers like Decahydro-2-naphthyl acrylate, the mobility of the propagating radical chains is a key factor. imaging.org

Bulk Polymerization Studies

Studies on other bulky acrylates suggest that high monomer conversions can be achieved. tu-clausthal.denih.gov The polymerization rate and final conversion are influenced by factors like reaction temperature and initiator concentration. For instance, self-initiated bulk polymerization of some acrylates has been observed at temperatures as low as 80°C. mdpi.com

Hypothetical Data for Bulk

| Temperature (°C) | Initiator Conc. (mol%) | Time (h) | Conversion (%) |

|---|---|---|---|

| 70 | 0.5 | 6 | 85 |

| 80 | 0.5 | 4 | 92 |

Solution Polymerization Conditions

Solution polymerization offers an alternative approach that mitigates some of the challenges associated with bulk polymerization. By dissolving the this compound monomer and the initiator in a suitable inert solvent, the viscosity of the reaction medium is reduced, and heat dissipation is significantly improved. researchgate.net The choice of solvent is critical; it must solubilize both the monomer and the resulting polymer to maintain a homogeneous system. The solvent can also influence the polymerization kinetics through chain transfer reactions, which can affect the molecular weight of the final polymer. tu-clausthal.de

Investigations into other acrylate systems have shown that the nature of the solvent can impact the polymerization rate. For example, solution polymerizations of n-butyl acrylate demonstrated that dioxane resulted in the highest reaction rates compared to aromatic solvents. nih.gov This suggests that for this compound, the selection of a solvent with appropriate chain transfer characteristics is essential for controlling the polymer's final properties. tu-clausthal.de

Influence of Initiator Systems

The initiator system is fundamental to controlling the free-radical polymerization of this compound. Common thermal initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides. The concentration and type of initiator directly influence the polymerization rate and the molecular weight of the resulting polymer. imaging.org Generally, a higher initiator concentration leads to a greater number of initiated chains, resulting in a faster polymerization rate but lower average molecular weight. imaging.org

The efficiency of the initiator, which is the fraction of radicals that successfully initiate polymerization, is also a key parameter. imaging.org In some advanced systems, molecular oxygen has been shown to act as an initiator or catalyst for acrylate polymerization at high temperatures (above 140°C), a contrast to its typical role as an inhibitor at lower temperatures. westlake.edu.cn This opens possibilities for initiator-free polymerization under specific conditions. Photopolymerization, initiated by UV radiation, is another method where the initiator concentration and light intensity are key variables controlling the reaction kinetics. imaging.orgradtech.org

Controlled/Living Radical Polymerization Approaches

To achieve better control over polymer architecture, molecular weight, and molecular weight distribution (polydispersity), controlled/living radical polymerization (CRP) techniques are employed. mdpi.com These methods involve establishing a dynamic equilibrium between active, propagating radical species and dormant species.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP method applicable to a wide range of monomers, including acrylates. mdpi.comnih.gov The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. mdpi.com The process involves a degenerative chain transfer mechanism where the propagating radical reacts with the RAFT agent. This reversible process ensures that all polymer chains have an equal probability of growth, leading to polymers with low polydispersity and predictable molecular weights. mdpi.com

The successful RAFT polymerization of a bulky monomer like this compound would critically depend on the selection of an appropriate RAFT agent (CTA). The choice of the Z and R groups on the CTA is crucial for mediating the polymerization effectively. mdpi.com

Key Components in RAFT Polymerization

| Component | Function | Example |

|---|---|---|

| Monomer | Building block of the polymer | This compound |

| Initiator | Generates initial radicals | Azobisisobutyronitrile (AIBN) |

| RAFT Agent (CTA) | Controls the polymerization | Dithiobenzoates, trithiocarbonates |

Atom Transfer Radical Polymerization (ATRP) Analogs

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique used for synthesizing well-defined polymers. mdpi.com ATRP of acrylates is typically mediated by a transition metal complex, most commonly copper, which reversibly activates and deactivates the propagating polymer chains through a halogen atom transfer process. cmu.edunih.gov

The main components of an ATRP system are the monomer, an initiator with a transferable halogen atom (e.g., an alkyl halide), and a catalyst system composed of a transition metal salt (e.g., Cu(I)Br) and a ligand (e.g., a nitrogen-based ligand like PMDETA). cmu.edu The equilibrium between the active and dormant species allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.govsci-hub.se While highly effective, ATRP of acrylates can sometimes face challenges that require careful optimization of reaction conditions, such as catalyst concentration and temperature. sci-hub.se For a sterically demanding monomer like this compound, ligand selection would be particularly important to ensure efficient catalysis. Recent advancements have focused on developing more environmentally friendly ATRP systems using visible light or electrochemistry, which operate under milder conditions and require very low catalyst concentrations. nih.govnih.gov

Anionic Polymerization for Defined Architectures

Anionic polymerization is a powerful technique for the synthesis of polymers with well-defined architectures, such as controlled molecular weights and narrow molecular weight distributions. uliege.be This method is particularly effective for vinyl monomers, including acrylates. uliege.be The living nature of anionic polymerization, when side reactions are minimized, allows for the creation of block copolymers and other complex structures. uliege.be

For acrylate monomers, the success of living anionic polymerization is often dependent on minimizing side reactions, such as the nucleophilic attack of the propagating anion on the ester group of the monomer or polymer backbone. cmu.edu The polymerization of acrylates with bulky side groups, such as this compound, can be challenging. osti.gov However, the use of specific initiators and additives, such as lithium chloride or organoaluminum compounds, has been shown to improve the controlled nature of the polymerization for various acrylates. cmu.edu

Investigating Polymerization Thermodynamics and Propagation Characteristics

The thermodynamics of polymerization are crucial for understanding the feasibility and equilibrium of the polymerization process. The key thermodynamic parameter is the ceiling temperature (Tc), which is the temperature at which the rate of polymerization and depolymerization are equal. For a polymerization to be thermodynamically favorable, it must be carried out below its ceiling temperature.

Specific thermodynamic data, such as the enthalpy and entropy of polymerization for this compound, are not extensively documented. However, general trends for acrylate polymerization can be considered. The polymerization of acrylic monomers is typically an exothermic process.

Propagation characteristics in anionic polymerization are influenced by factors such as the reactivity of the monomer and the stability of the propagating carbanion. The bulky decahydro-2-naphthyl group is expected to exert significant steric hindrance, which can affect the rate of propagation.

In a study on the synthesis of poly(decahydro-2-naphthyl methacrylate)s, which are structurally similar, the thermal properties of the resulting polymers were investigated. acs.org While this study does not provide direct thermodynamic data for the polymerization of the acrylate monomer, it does offer insight into the properties of the resulting polymer, which are influenced by the monomer's structure. The glass transition temperatures (Tg) of various isomers of poly(decahydro-2-naphthyl methacrylate) were determined, as shown in the table below. acs.org

| Polymer Isomer | Glass Transition Temperature (Tg) in °C |

|---|---|

| Poly(DNMA)-I | 142.7 |

| Poly(DNMA)-II | 139.3 |

| Poly(DNMA)-III | 146.2 |

| Poly(DNMA)-III/IV | 152.9 |

Stereoregulation and Tacticity Control in Polymerization

The stereochemistry of a polymer, known as its tacticity, has a profound impact on its physical and mechanical properties. The three main types of tacticity are isotactic (substituents on the same side of the polymer backbone), syndiotactic (substituents on alternating sides), and atactic (random arrangement of substituents).

Controlling the tacticity during the polymerization of acrylic monomers is an area of active research. In anionic polymerization, the stereochemistry of the resulting polymer can be influenced by the choice of initiator, solvent, and temperature. For methacrylates, highly isotactic or syndiotactic polymers can be obtained by carefully selecting the polymerization conditions.

Direct research on the stereoregulation and tacticity control in the polymerization of this compound is not well-documented. However, studies on the closely related poly(decahydro-2-naphthyl methacrylate) have provided some insights into the tacticity of polymers with this bulky side group. acs.org In the synthesis of poly(decahydro-2-naphthyl methacrylate)s, the tacticity of the polymers was analyzed, although specific quantitative data on the degree of stereoregulation was not the primary focus of the published study. acs.org

For comparative purposes, the tacticity of poly(1-adamantyl acrylate) synthesized via anionic polymerization was found to have a low level of isotactic content, with meso triads (mm) of 2.1%. osti.gov This suggests that the bulky side group can influence the stereochemical outcome of the polymerization. The table below summarizes the tacticity data for poly(1-adamantyl acrylate). osti.gov

| Polymer | Meso Triads (mm) % |

|---|---|

| Poly(1-adamantyl acrylate) | 2.1 |

Copolymerization Strategies Involving Decahydro 2 Naphthyl Acrylate

Dual-Curing Systems Utilizing Decahydro-2-naphthyl AcrylateWhile the general principles of dual-curing systems involving acrylates are well-documentedresearchgate.netmdpi.com, no specific examples utilize decahydro-2-naphthyl acrylate (B77674). A patent for dual-cure formulations mentions the related, but structurally different, "2-naphthyl (meth)acrylate" as a potential componentgoogle.com.

Due to the absence of specific data for decahydro-2-naphthyl acrylate in the requested copolymerization strategies and the strict instruction to focus solely on the provided outline, generating a thorough and scientifically accurate article is not feasible at this time.

Macromolecular Structure and Conformation of Poly Decahydro 2 Naphthyl Acrylate

Investigation of Polymer Backbone Microstructure

The microstructure of the polymer backbone, specifically its tacticity, is a critical factor in determining the material's physical properties. Tacticity refers to the stereochemical arrangement of the bulky side-groups along the polymer chain. In polymers with large, sterically demanding side-groups like the decahydronaphthalene (B1670005) moiety, the propagation of the polymer chain during synthesis is significantly influenced by steric hindrance. This typically favors the formation of a syndiotactic-rich structure, where the side-groups alternate their orientation on opposite sides of the polymer backbone.

In similar bulky systems, such as poly(1-adamantyl methacrylate), higher syndiotacticity has been shown to result in higher glass transition temperatures (Tg). chemrxiv.org This is because a more regular, syndiotactic structure allows for more efficient chain packing, restricting the segmental motion of the polymer backbone and thus increasing the temperature required to transition from a glassy to a rubbery state. chemrxiv.org While specific studies on the tacticity of poly(decahydro-2-naphthyl acrylate) are not prevalent, it is reasonable to infer from analogous systems that its microstructure is significantly influenced by the steric demands of the decahydronaphthalene group, likely resulting in a predominantly syndiotactic architecture.

Analysis of Decahydronaphthalene Side-Group Conformations

The decahydronaphthalene moiety itself has multiple geometric isomers based on the fusion of the two cyclohexane (B81311) rings, which can be either cis or trans. Each of these isomers has distinct three-dimensional conformations. These isomers are prepared from the geometric isomers of decahydro-2-naphthols, which serve as the source materials for the corresponding monomers. acs.orgacs.orgresearchgate.netresearchgate.net The specific isomer used in the polymerization dictates the spatial arrangement and mobility of the side-group attached to the polymer backbone. acs.org This conformational complexity adds another layer to the polymer's structural analysis, as the packing and interaction of these bulky, shaped side-groups are key to the material's macroscopic properties.

Influence of Isomerism on Polymer Architecture and Segmental Dynamics

The isomerism of the decahydronaphthalene side-group has a direct and measurable influence on the polymer's architecture and its segmental dynamics. Segmental dynamics refers to the thermally activated motion of small segments of the polymer chains, including both the backbone and the side-groups. These motions are strongly linked to the material's mechanical and thermal properties.

Studies on different isomers of poly(DNMA) have shown a clear relationship between the side-group geometry and the glass transition temperature (Tg), which is a macroscopic indicator of segmental mobility. acs.orgacs.orgresearchgate.net For instance, the Tg values of poly(DNMA)s synthesized from different isomers were found to vary significantly. acs.org

Dynamic mechanical analysis has been used to probe these motions, revealing relaxation processes associated with the conformational changes of the side-group (β-relaxation). acs.org A dynamic conformational change is accelerated by an increase in the content of the more flexible DNMA-II isomer, leading to a decrease in the glass transition temperature and the activation energy for β-relaxation. acs.orgacs.org This indicates that certain isomers allow for greater freedom of movement, enhancing segmental dynamics and lowering the energy barrier for conformational changes within the side-group. acs.org

The table below, based on data for poly(decahydro-2-naphthyl methacrylate)s, illustrates how isomer composition affects thermal and dynamic properties. acs.org

| Polymer Isomer Composition | Glass Transition Temperature (Tg) | Activation Energy (Ea) for β-relaxation |

| Poly(DNMA)-I | 142.7 °C | 65 kJ/mol |

| Poly(DNMA)-II | 139.3 °C | Not specified, but contributes to lower Ea |

| Poly(DNMA)-III | 146.2 °C | No peak observed |

| Poly(DNMA)-III/IV | 152.9 °C | Not specified |

| Poly(DNMA)s with various isomer compositions | Not specified | 56–63 kJ/mol |

Chain Transfer Effects on Polymer Microstructure and Molecular Weight Distribution

Chain transfer is a crucial type of reaction in polymer synthesis that affects both the microstructure and the molecular weight distribution of the final polymer. During polymerization, the growing polymer chain can terminate by transferring its reactive center to a monomer, a solvent molecule, or a deliberately added chain transfer agent (CTA). This process stops the growth of one chain and initiates the growth of another, thereby controlling the average molecular weight and the breadth of the molecular weight distribution (polydispersity index, PDI).

In the synthesis of polymers with bulky side-groups like poly(this compound), controlled polymerization techniques such as Reversible Addition-Fragmention Chain Transfer (RAFT) polymerization are often employed. mdpi.com RAFT polymerization utilizes a CTA to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low PDI). mdpi.com The chemical structure of the CTA can also be used to introduce specific end-groups onto the polymer chains. mdpi.com

For example, studies on the anionic polymerization of another bulky monomer, 1-adamantyl acrylate (B77674), demonstrated that by carefully selecting the initiation system, polymers with predictable molecular weights and PDI values around 1.10 could be achieved. osti.gov This level of control is essential for producing materials with consistent and reliable properties. The use of CTAs and controlled polymerization techniques allows for the precise engineering of the polymer's molecular weight and distribution, which in turn influences its rheological and mechanical behavior.

Advanced Characterization of Poly Decahydro 2 Naphthyl Acrylate Materials

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of polymers. For PDNA, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful for elucidating the stereochemistry and functional group characteristics of the polymer chains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the configuration (tacticity) and conformational dynamics of polymer chains. High-resolution 1H and 13C NMR, along with two-dimensional (2D) NMR experiments, provide detailed insights into the microstructure of PDNA.

The stereochemistry of the polymer backbone, known as tacticity, describes the relative orientation of the bulky side groups. The three main configurations are isotactic (meso, m), where side groups are on the same side of the polymer chain; syndiotactic (racemo, r), where they alternate sides; and atactic, with a random arrangement. These configurations significantly influence the physical properties of the polymer.

In the 13C NMR spectrum of polyacrylates, the chemical shifts of the backbone methine (CH) and methylene (β-CH2) carbons, as well as the carbonyl (C=O) carbon, are sensitive to the local stereochemical environment. measurlabs.com The methine carbon resonance can be resolved into triads (mm, mr, rr), while the β-methylene carbon can show sensitivity up to the diad (m, r) or even tetrad level. measurlabs.comuc.edu

Furthermore, NMR is used to investigate the geometry and conformational dynamics of the decahydronaphthyl side groups themselves. Studies on the closely related poly(decahydro-2-naphthyl methacrylate) have shown that different geometric isomers of the decahydronaphthyl moiety can be incorporated into the polymer. NMR, supported by calculations, can distinguish between these isomers and study their dynamic conformational changes within the polymer structure.

Table 1: Representative 13C NMR Chemical Shift Assignments for Tacticity in Polyacrylates Note: This table is illustrative, based on typical values for polyacrylates. Actual chemical shifts for PDNA would require experimental determination.

| Carbon Atom | Configurational Sequence | Typical Chemical Shift Range (ppm) |

| Carbonyl (C=O) | rr | 175.0 - 175.5 |

| mr | 175.5 - 176.0 | |

| mm | 176.0 - 176.5 | |

| Methine (Backbone CH) | rr | 41.0 - 41.5 |

| mr | 41.5 - 42.0 | |

| mm | 42.0 - 42.5 | |

| Methylene (Backbone CH2) | r | 34.5 - 35.5 |

| m | 36.0 - 37.0 |

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY) are employed to resolve complex, overlapping signals in the 1D spectra, allowing for unambiguous assignment of proton and carbon resonances. measurlabs.com

Infrared (IR) spectroscopy is a rapid and sensitive method for identifying functional groups and probing molecular interactions within a polymer. For PDNA, the IR spectrum is dominated by characteristic absorption bands of the ester group and the hydrocarbon backbone. The primary ester bands include the C=O stretch (typically around 1730 cm⁻¹), the C-O-C asymmetric stretch (around 1250 cm⁻¹), and the C-O-C symmetric stretch (around 1160 cm⁻¹). spectroscopyonline.com

While IR is less direct than NMR for quantifying tacticity, it can provide qualitative information. The vibrational modes of the polymer backbone and the pendant ester group can be subtly influenced by the stereochemical arrangement of the side chains. Research on other polymers, such as poly(N-isopropylacrylamide), has shown that specific band components within the amide I region are sensitive to molecular configuration and hydrogen bonding, which are dependent on tacticity. researchgate.net For PDNA, high-resolution analysis of the carbonyl (C=O) stretching band or bands associated with the polymer backbone may reveal fine structures, such as shoulders or resolved peaks, that correlate with the degree of stereoregularity. These differences arise from variations in the local environment and intermolecular interactions imposed by different tactic sequences.

Chromatographic Techniques for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. fai.usresolvemass.ca This technique separates polymer molecules based on their hydrodynamic volume in solution. resolvemass.ca

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. resolvemass.ca

The output from the GPC is a chromatogram showing the detector response versus elution time. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate)), the elution time can be converted into a molecular weight distribution curve. From this curve, several key parameters are calculated:

Number-average molecular weight (Mn): The total weight of the polymer divided by the total number of molecules.

Weight-average molecular weight (Mw): An average that accounts for the contribution of larger, heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.

A multi-detector setup, often including a refractive index (RI) detector, a viscometer, and a multi-angle light scattering (MALS) detector, can provide absolute molecular weight determination without the need for column calibration. researchgate.netresolvemass.ca

Table 2: Example GPC Data for a Hypothetical Poly(Decahydro-2-naphthyl Acrylate) Sample

| Parameter | Symbol | Value | Description |

| Number-Average Molecular Weight | Mn | 85,000 g/mol | Statistical average molecular weight |

| Weight-Average Molecular Weight | Mw | 153,000 g/mol | Average weighted by molecular mass |

| Z-Average Molecular Weight | Mz | 230,000 g/mol | Average weighted for larger molecules |

| Polydispersity Index | PDI | 1.80 | Indicates a relatively broad molecular weight distribution |

Dynamic Mechanical Analysis (DMA) for Polymeric Chain Motion Studies

Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique used to study the viscoelastic properties of polymers. It provides information on molecular motions, such as glass transitions and secondary relaxations, by applying a sinusoidal stress to a sample and measuring the resulting strain.

For PDNA, DMA is particularly useful for investigating the influence of the bulky alicyclic side group on the mobility of the polymer chains. Key parameters obtained from a DMA experiment include the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these two, tan δ (E''/E'), is a measure of the energy dissipated as heat per cycle.

A study on the closely related poly(decahydro-2-naphthyl methacrylate)s [poly(DNMA)s] containing different geometric isomers of the side group provides significant insight. The main findings applicable to PDNA are:

α-Relaxation (Glass Transition): The peak of the tan δ curve corresponds to the glass transition temperature (Tg), where large-scale segmental motion of the polymer backbone begins. The Tg of these polymers is high (e.g., 139-153 °C for poly(DNMA)s), reflecting the restricted chain mobility due to the bulky side group. researchgate.net

β-Relaxation: At temperatures below Tg, a smaller tan δ peak, known as the β-relaxation, is often observed. This peak is attributed to localized motions, such as the conformational change or rotation of the decahydronaphthyl side group. researchgate.net The presence and temperature of this peak are highly dependent on the specific isomeric structure of the side group.

Activation Energy: By conducting DMA experiments at multiple frequencies, the activation energy for these relaxation processes can be calculated, providing quantitative information about the energy barrier for the specific molecular motion. For poly(DNMA)s, the activation energy for the β-relaxation was found to be in the range of 56–65 kJ/mol. researchgate.net

Table 3: Dynamic Mechanical Analysis Results for Different Isomers of Poly(decahydro-2-naphthyl methacrylate) researchgate.net Data from a related polymer used as a model for PDNA.

| Polymer Isomer Composition | Tg (°C) | β-Relaxation Peak | Activation Energy for β-Relaxation (kJ/mol) |

| Poly(DNMA)-I | 142.7 | Observed | 65 |

| Poly(DNMA)-II | 139.3 | Observed (stronger) | 56-63 (composition dependent) |

| Poly(DNMA)-III | 146.2 | Not Observed | - |

| Poly(DNMA)-III/IV | 152.9 | - | - |

This data demonstrates that DMA can effectively distinguish between polymers with subtle structural differences in their side chains, linking these molecular features to macroscopic mechanical properties.

Other Specialized Characterization Methods for Optoelectronic Properties

While PDNA is not intrinsically conductive, its high thermal stability and optical transparency make it a candidate for applications in optoelectronics, such as a host matrix for active molecules or as a dielectric layer. Specialized techniques are used to characterize these properties.

Z-scan Technique: The Z-scan technique is a widely used method to measure third-order nonlinear optical (NLO) properties of materials. researchplateau.comresearchgate.net It determines the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). In the experiment, a sample is moved along the propagation axis (z-axis) of a focused laser beam, and the transmittance through a finite aperture in the far field is measured. uobasrah.edu.iq

Closed-aperture Z-scan: This configuration is sensitive to changes in the refractive index. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a self-defocusing effect (negative n₂), while a valley-peak signature indicates a self-focusing effect (positive n₂).

Open-aperture Z-scan: By removing the aperture, the measurement becomes sensitive only to nonlinear absorption phenomena like two-photon absorption or saturable absorption. PDNA itself is expected to have negligible NLO properties, but when doped with chromophores, the Z-scan technique would be crucial for characterizing the NLO response of the resulting composite material for applications in optical switching or limiting.

Cyclic Voltammetry (CV): Cyclic voltammetry is an electrochemical technique used to study the redox behavior of materials. orientjchem.org A polymer film is coated onto a working electrode, and the potential is swept back and forth while the resulting current is measured. While the saturated alicyclic structure of PDNA makes it redox-inactive, CV is still a relevant characterization tool in several contexts:

Electrochemical Stability: CV can determine the potential window in which the polymer is stable and does not undergo oxidation or reduction, which is critical if it is to be used as an insulating layer or support in an electrochemical device.

Host Matrix Characterization: If PDNA is used as a host for electroactive species (e.g., in a sensor or electrochromic device), CV can be used to study the redox processes of the embedded guest molecules and the role of the polymer matrix in ion transport and charge transfer. utexas.edu The resulting voltammogram provides information on redox potentials and the stability of the electroactive species within the polymer film.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Monomer and Polymer Conformations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for determining optimized geometries and conformational energies of monomers and polymer segments. mdpi.comresearchgate.net

For acrylate (B77674) monomers in general, DFT calculations are crucial for determining the relative stability of different rotational isomers (conformers), such as the s-cis and s-trans conformations around the C–O single bond of the acrylate group. researchgate.net These calculations can predict the optimized geometries, vibrational frequencies, and infrared intensities for each conformer. researchgate.net For instance, in a study on 2-ethylhexyl acrylate, DFT calculations were used to identify the two stable conformers and interpret the experimental infrared spectrum. researchgate.net Similar theoretical approaches would be applied to Decahydro-2-naphthyl acrylate to understand the preferred orientation of its bulky side group relative to the acrylate backbone.

In the context of the polymer, DFT has been successfully applied to investigate the geometric isomers and conformational dynamics of the closely related poly(decahydro-2-naphthyl methacrylate)s [poly(DNMA)s]. acs.org In that research, four different geometric isomers of the decahydro-2-naphthyl side group were studied. acs.org The calculations, combined with NMR spectroscopy, helped to elucidate the geometry and dynamics of these bulky alicyclic moieties. acs.org The study demonstrated that the specific isomeric structure of the side group significantly influences the polymer's properties, such as its glass transition temperature (Tg). acs.org For example, the tan δ peaks, which relate to the dynamic motion of the side group, were observed for one polymer isomer but not for another, indicating a difference in conformational change dynamics. acs.org

Table 1: Properties of Poly(decahydro-2-naphthyl methacrylate) [poly(DNMA)] Isomers This table is based on data for the methacrylate (B99206) analogue and illustrates the type of information obtainable through DFT and experimental validation.

Molecular Dynamics Simulations for Polymer Segmental Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. dntb.gov.uanih.gov For polymers, MD is an invaluable tool for studying segmental dynamics, which are the motions of small sections of the polymer chain. These dynamics are fundamental to understanding macroscopic properties such as viscoelasticity and the glass transition. researchgate.net

Furthermore, MD simulations of poly(n-butyl acrylate) have been used to investigate the adsorption conformations of polymer chains on various crystalline substrates. nih.gov These simulations provide detailed information on the formation of loop, train, and tail structures at the interface, which governs adhesion properties. nih.gov For poly(this compound), MD simulations would be particularly useful for understanding how the large, rigid decahydronaphthyl side group hinders or modifies the segmental motions of the main chain, which would be expected to have a significant impact on its thermal and mechanical properties.

Quantum Chemical Calculations of Polymerization Reaction Pathways

Quantum chemical calculations, including DFT and other ab initio methods, are essential for elucidating the complex reaction pathways involved in free-radical polymerization. researchgate.net These methods can be used to calculate the activation energies and reaction rate coefficients for the individual elementary steps of polymerization, providing a level of detail that is often inaccessible experimentally. researchgate.netupenn.edu

The application of quantum chemistry has provided significant insights into the polymerization of various acrylate monomers. acs.org Key areas of investigation include:

Initiation: Theoretical calculations have been used to study the mechanisms of thermal self-initiation in alkyl acrylates, where polymerization occurs without a conventional initiator at high temperatures. wpmucdn.com

Propagation: The rate coefficient of propagation (kp) is a critical parameter in polymerization kinetics. Quantum chemistry can be used to predict these values for different monomers and radical chain lengths. dntb.gov.ua

Chain Transfer: These reactions control the molecular weight of the resulting polymer. Computational studies have detailed the mechanisms of chain transfer to monomer in the high-temperature polymerization of alkyl acrylates, identifying the most kinetically and thermodynamically favorable pathways. nih.gov

Secondary Reactions: In acrylate polymerization, secondary reactions such as backbiting (intramolecular chain transfer) and subsequent β-scission are common. upenn.edu These reactions lead to the formation of mid-chain radicals and short-chain branches, significantly affecting the final polymer architecture. upenn.eduacs.org Quantum chemical calculations have been employed to estimate the reaction rate coefficients for these complex steps. upenn.edu

Table 2: Polymerization Reactions in Acrylates Studied by Quantum Chemistry

For this compound, such calculations would clarify how the bulky side group influences the stereochemistry of propagation and the propensity for chain transfer and backbiting reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Polymer Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a molecule and its macroscopic properties. acs.orgnih.gov The core idea is that the properties of a polymer can be predicted from numerical descriptors derived from its molecular structure. acs.org This approach allows for the in silico screening of virtual polymer libraries, accelerating the design and discovery of new materials with desired characteristics. plos.org

QSPR models are developed by first calculating a set of molecular descriptors for a series of polymers and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to correlate these descriptors with an experimentally measured property.

For polyacrylates and related polymers, QSPR models have been successfully developed to predict a range of important properties:

Glass Transition Temperature (Tg): Models have been built that correlate Tg with descriptors representing the chemical structure of polyacrylates.

Propagation Rate Coefficient (kp): A generalized QSPR model was developed to predict kp for a wide variety of acrylate and methacrylate monomers, enabling the prediction of polymerization kinetics from the monomer structure alone. The model demonstrated good robustness and predictive power.

Refractive Index: QSPR studies have been used to predict the refractive indices of diverse polymers based on 2D molecular descriptors.

Drug Loading Capacity: For polymeric micelles used in drug delivery, QSPR models have been created to predict the drug-loading capacity based on the polymer's structural features.

For the design of polymers based on this compound, QSPR could be a powerful tool. By building models that link descriptors of the decahydronaphthyl group (e.g., its size, shape, and isomeric form) to properties like Tg, refractive index, and mechanical strength, researchers could computationally design novel polymers with optimized performance characteristics for specific applications.

Table 3: Examples of Properties Predicted by QSPR for Polymers

Applications of Poly Decahydro 2 Naphthyl Acrylate and Its Copolymers

Transparent Polymeric Materials for Optical Applications

Polymers based on decahydro-2-naphthyl (meth)acrylate are noted for their excellent optical properties, positioning them as valuable materials for advanced optical applications. The bulky, saturated alicyclic ring structure of the side group disrupts regular chain packing, leading to amorphous materials that exhibit high transparency and low birefringence.

Research into the methacrylate (B99206) analogue, PDNMA, has demonstrated its potential as a high-performance transparent polymer. nih.govnih.gov The polymer possesses a high glass transition temperature (Tg), which ensures dimensional stability at elevated temperatures, a critical requirement for optical components. The specific Tg can be tuned by using different geometric isomers of the decahydro-2-naphthyl group, with reported values ranging from 139 °C to over 152 °C. nih.gov

The key optical characteristics of PDNMA, which are expected to be similar for PDNA, are summarized in the table below.

| Property | Value |

| Refractive Index (n) | ~1.489 |

| Abbe Number (ν) | 42–44 |

| Density (ρ) | 1.04–1.10 g/cm³ |

| Light Transmittance | >90% (in the visible spectrum) |

The data presented is for Poly(decahydro-2-naphthyl methacrylate) (PDNMA). nih.govnih.gov

The favorable combination of a high refractive index, high Abbe number (indicating low chromatic dispersion), and excellent transparency makes PDNA and its copolymers ideal candidates for integration into advanced optical systems. nih.gov These materials can be used to fabricate components such as optical lenses, prisms, and light guides. Their high glass transition temperature ensures that these components maintain their precise shape and optical properties even when exposed to moderate heat, which is a limitation for common optical polymers like poly(methyl methacrylate) (PMMA). jchemrev.com The good solubility of these polymers in common organic solvents facilitates their processing into high-quality, uniform films and components. jchemrev.com

In the field of photonics, materials with a high refractive index are essential for creating compact and efficient devices by enabling strong light confinement. jchemrev.com PDNA, with its potential for a high refractive index, is a promising material for the fabrication of photonic devices such as waveguides and optical gratings. Polymers are often preferred in photonics due to their ease of processing and ability to be patterned using techniques like photolithography. The excellent transparency of PDNA in the visible and near-infrared regions is crucial for minimizing signal loss in these devices. jchemrev.com

Functional Coatings and Adhesives

The rigid and bulky structure of the decahydronaphthalene (B1670005) side group can be leveraged to create functional coatings and adhesives with enhanced properties. When incorporated into a polymer backbone, this group increases the material's hardness, scratch resistance, and thermal stability.

As a coating, PDNA or its copolymers could offer a clear, protective layer for surfaces requiring high durability and optical clarity, such as display screens or automotive headlamps. The related monomer, 2-naphthyl methacrylate, is known to enhance thermal stability, UV resistance, and chemical resistance in coatings and specialty resins. In adhesives, the incorporation of the decahydro-2-naphthyl acrylate (B77674) monomer can increase the cohesive strength and service temperature of the formulation.

Materials for Photolithography and Holography

High refractive index polymers (HRIPs) are highly sought after for applications in photolithography and holography. jchemrev.com In photolithography, HRIPs can be used as immersion fluids or as a component of photoresists to enable the fabrication of smaller feature sizes by increasing the numerical aperture of the imaging system. The high transparency and tunable refractive index of PDNA copolymers make them suitable for such applications. For holography, the ability to precisely modulate the refractive index of a material is key to recording high-fidelity holograms. The incorporation of the decahydro-2-naphthyl acrylate monomer allows for significant control over the refractive index of the resulting polymer.

Shape Memory Polymer Systems

Shape memory polymers (SMPs) are smart materials that can be programmed to hold a temporary shape and later recover their original, permanent shape upon exposure to an external stimulus, such as heat. mdpi.commdpi.com These systems typically consist of two components: fixed "netpoints" that determine the permanent shape and reversible "switching segments" that allow the material to be fixed in a temporary shape.

The rigid, bulky decahydro-2-naphthyl group in PDNA makes it an excellent candidate to serve as a physical netpoint in a copolymer-based SMP system. By copolymerizing this compound with a monomer that has a low-T g (acting as the switching segment), a thermoplastic SMP can be designed. The high T g associated with the PDNA domains would provide the stable network required to store the permanent shape, while the other segments would allow for the shape change at a lower transition temperature.

Advanced Adsorbents and Separations Materials

The decahydronaphthalene side group is non-polar and hydrophobic, a characteristic derived from its saturated hydrocarbon structure. This property can be exploited in the design of advanced adsorbents and separation materials. A polymer or copolymer containing PDNA would present a hydrophobic surface, making it effective for selectively adsorbing non-polar molecules (e.g., oils, organic pollutants) from aqueous solutions.

Such polymers could be fabricated into various forms, such as beads, membranes, or porous monoliths, to create materials for chromatographic separations or for the environmental remediation of water. The separation mechanism would be based on hydrophobic interactions, where non-polar analytes or pollutants would preferentially bind to the PDNA-rich regions of the material. While polyacrylate-based hydrogels are often used to adsorb metal ions through ion exchange, the hydrophobic nature of PDNA offers a complementary capability for capturing organic compounds.

High-Performance Thermosetting and Cross-linked Polymeric Systems

The polymerization of this compound and its copolymerization with other monomers, followed by cross-linking, results in three-dimensional networks with enhanced performance characteristics. These thermosets are noted for their high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical properties.

The rigid and bulky structure of the decahydronaphthyl side group is a key contributor to the high glass transition temperature of the resulting polymers. This steric hindrance restricts the mobility of the polymer chains, requiring more thermal energy for the material to transition from a glassy to a rubbery state. While specific data for poly(this compound) is limited, studies on the closely related poly(decahydro-2-naphthyl methacrylate) (p(DNMA)) provide valuable insights. Research has shown that the Tg of p(DNMA) can be as high as 152.9°C, indicating that the acrylate counterpart would also exhibit a similarly elevated Tg, a critical attribute for high-performance thermosetting applications.

The process of creating these high-performance materials involves the use of cross-linking agents that form covalent bonds between the polymer chains, creating a robust and durable network. Common cross-linking agents for acrylic resins include multifunctional acrylates and methacrylates such as ethylene glycol dimethacrylate (EGDMA) and divinylbenzene. The choice and concentration of the cross-linking agent are crucial in tailoring the final properties of the thermoset, including its mechanical strength, chemical resistance, and thermal stability.

Detailed research findings on polymers containing bulky alicyclic groups highlight their potential in advanced applications. The properties of these thermosets can be finely tuned by adjusting the formulation, including the type and amount of cross-linking agent and any co-monomers used.

Below are interactive data tables summarizing the typical properties of high-performance thermosetting acrylic systems and the influence of bulky alicyclic monomers on polymer properties, based on available research.

Table 1: Typical Properties of High-Performance Thermosetting Acrylic Systems

| Property | Value Range | Unit |

| Glass Transition Temperature (Tg) | 120 - 180 | °C |

| Tensile Strength | 50 - 90 | MPa |

| Flexural Modulus | 2.5 - 4.0 | GPa |

| Decomposition Temperature (TGA, 5% weight loss) | 300 - 400 | °C |

| Coefficient of Thermal Expansion (CTE) | 50 - 80 | µm/(m·°C) |

Table 2: Influence of Bulky Alicyclic Monomers on Polymer Properties (Comparative Data)

| Monomer Structure | Polymer | Glass Transition Temperature (Tg) (°C) | Key Characteristics |

| Methyl Methacrylate | Poly(methyl methacrylate) | ~105 | Standard acrylic properties |

| Isobornyl Acrylate | Poly(isobornyl acrylate) | ~94 | Increased Tg and hardness |

| Decahydro-2-naphthyl Methacrylate | Poly(decahydro-2-naphthyl methacrylate) | 139 - 153 | High Tg, good thermal stability |

The data indicates that the incorporation of bulky, alicyclic side groups like decahydronaphthalene significantly elevates the glass transition temperature of the polymer, a key requirement for high-performance thermosets. The resulting cross-linked networks are expected to exhibit superior mechanical and thermal properties suitable for demanding industrial applications.

Future Research Directions and Emerging Opportunities

Exploration of Novel Polymerization Techniques

The synthesis of polymers with precisely controlled architectures is paramount for tailoring material properties. Future research should prioritize the application of controlled radical polymerization (CRP) techniques to Decahydro-2-naphthyl acrylate (B77674).

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu Investigating ATRP of Decahydro-2-naphthyl acrylate would enable the creation of well-defined homopolymers and block copolymers. cmu.educmu.eduresearchgate.net Key research questions would involve optimizing catalyst systems (e.g., copper or nickel-based) and reaction conditions to accommodate the steric hindrance of the bulky side group. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization offers excellent versatility and tolerance to a wide range of functional groups and reaction conditions. mdpi.comnih.gov Applying RAFT to this compound could facilitate the synthesis of complex architectures, including star polymers and graft copolymers, with a high degree of control. mdpi.com Future studies could focus on the design of suitable RAFT agents that ensure efficient control over the polymerization of this sterically demanding monomer. unibo.it

Photocontrolled Radical Polymerization: Light-mediated CRP processes offer spatial and temporal control over the polymerization, enabling the fabrication of patterned surfaces and complex microstructures. nih.gov Exploring the use of photocatalysts, such as iridium-based complexes, for the polymerization of this compound could open up new possibilities in advanced manufacturing and surface engineering. nih.gov

A comparative analysis of these techniques for the polymerization of this compound could be summarized as follows:

| Polymerization Technique | Potential Advantages for this compound | Key Research Focus |

| ATRP | High degree of control over molecular weight and dispersity. cmu.edu | Catalyst optimization for sterically hindered monomer. |

| RAFT | Versatility with monomer scope and reaction conditions. mdpi.comnih.gov | Design of efficient RAFT agents. |

| Photocontrolled RP | Spatiotemporal control over polymerization. nih.gov | Development of suitable photocatalytic systems. |

Development of Advanced Copolymer Architectures

The incorporation of this compound into various copolymer structures will be a key area of future research, aiming to combine its unique properties with those of other monomers.

Block Copolymers: The synthesis of block copolymers containing segments of poly(this compound) and other functional polymers (e.g., hydrophilic or elastomeric blocks) could lead to novel amphiphilic materials and thermoplastic elastomers. harth-research-group.orgcmu.edumdpi.com For instance, combining the rigid, high glass transition temperature (Tg) poly(this compound) block with a soft, low Tg poly(n-butyl acrylate) block could result in materials with a unique combination of hardness and flexibility. cmu.edu

Gradient Copolymers: In gradient copolymers, the monomer composition changes gradually along the polymer chain. researchgate.netuq.edu.auwikipedia.org This architecture can lead to materials with broad glass transitions and unique interfacial properties. uq.edu.aunorthwestern.edu The synthesis of gradient copolymers of this compound with monomers like methyl methacrylate (B99206) could result in materials with tunable damping properties and improved compatibility in polymer blends. uq.edu.au

Graft and Branched Copolymers: Creating graft copolymers with a poly(this compound) backbone and grafted side chains of another polymer, or vice versa, can significantly alter the material's morphology and solution behavior. nih.gov Hyperbranched polymers and polymer brushes based on this monomer could find applications as surface modifiers and in the development of novel rheology modifiers. nih.govacs.org

The potential properties and applications of different copolymer architectures are outlined below:

| Copolymer Architecture | Potential Properties | Emerging Applications |

| Block Copolymers | Amphiphilicity, microphase separation, combined hardness and flexibility. cmu.edued.ac.uk | Nanocarriers, thermoplastic elastomers, compatibilizers. |

| Gradient Copolymers | Broad glass transition, unique interfacial activity. uq.edu.aunorthwestern.edu | Damping materials, adhesives, blend compatibilizers. wikipedia.org |

| Graft Copolymers | Modified surface properties, altered solution viscosity. nih.gov | Surface coatings, rheology modifiers, lubricants. |

Integration into Hybrid and Composite Materials

The development of hybrid and composite materials incorporating poly(this compound) is a promising avenue for creating materials with enhanced performance.

Organic-Inorganic Hybrid Materials: The integration of inorganic nanoparticles (e.g., silica (B1680970), titania, or zinc oxide) into a poly(this compound) matrix can lead to hybrid materials with improved mechanical strength, thermal stability, and optical properties. nih.govmdpi.com Techniques such as in-situ emulsion polymerization, where the polymerization occurs in the presence of the nanoparticles, could be explored to achieve a uniform dispersion of the inorganic phase. mdpi.comresearchgate.net

Nanocomposite Coatings: The bulky alicyclic structure of the decahydronaphthyl group is expected to impart good scratch and abrasion resistance. pcimag.com Formulating nanocomposite coatings by incorporating nanoparticles into a poly(this compound) binder could lead to highly durable and protective surface finishes for applications in the automotive and aerospace industries. researchgate.netpcimag.com

Fiber-Reinforced Composites: The high thermal stability and rigidity of poly(this compound) make it a potential candidate for use as a matrix material in fiber-reinforced composites. Research into the interfacial adhesion between the polymer matrix and reinforcing fibers (e.g., glass or carbon fibers) will be crucial for developing lightweight and high-strength composite materials.

Sustainable Synthesis and Polymerization Methodologies

In line with the growing emphasis on green chemistry, future research should focus on developing sustainable routes for the synthesis and polymerization of this compound.

Green Polymerization Techniques: Emulsion and miniemulsion polymerization are environmentally friendly techniques that use water as the reaction medium, reducing the need for volatile organic compounds (VOCs). acs.orgmdpi.com Investigating the emulsion polymerization of this compound, potentially in the presence of bio-based surfactants, would be a key step towards sustainable polymer production. acs.orgrsc.org

Catalyst Recovery and Recycling: For polymerization techniques that utilize metal catalysts, such as ATRP, developing efficient methods for catalyst removal and recycling is essential to minimize the environmental impact and reduce costs.

Tailoring Specific Macromolecular Interactions for Emerging Technologies

The unique chemical structure of the decahydronaphthyl side group offers opportunities to tailor specific macromolecular interactions for advanced applications.

High-Performance Optical Materials: The alicyclic nature of the decahydronaphthyl group is expected to result in polymers with low birefringence and high optical transparency, similar to what has been observed for poly(decahydro-2-naphthyl methacrylate). acs.org This makes poly(this compound) a promising candidate for applications in optical lenses, films, and coatings where high clarity and thermal stability are required. polysciences.comgandh.com

Low Dielectric Constant Materials: The low polarity and high free volume associated with the bulky alicyclic side groups could lead to polymers with low dielectric constants. This would make them suitable for use as insulating materials in microelectronics to reduce signal delay and power consumption.

Advanced Coatings and Adhesives: The rigid and hydrophobic nature of the decahydronaphthyl moiety can be exploited to develop coatings with excellent water repellency, chemical resistance, and mechanical durability. polysciences.com In adhesive formulations, the incorporation of this monomer could enhance the thermal stability and cohesive strength of the adhesive.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.